
N-(2-methoxy-5-methylphenyl)-N'-(2-methylcyclohexyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxy-5-methylphenyl)-N'-(2-methylcyclohexyl)urea, also known as MMPU, is a chemical compound that has gained significant attention in the field of scientific research. MMPU belongs to the class of urea-based compounds and has been studied extensively for its potential applications in various fields such as medicine, agriculture, and environmental science. In
Mécanisme D'action
The exact mechanism of action of N-(2-methoxy-5-methylphenyl)-N'-(2-methylcyclohexyl)urea is not fully understood. However, it is believed that this compound acts on the GABA-A receptor, which is a type of receptor that is involved in the regulation of neurotransmitters in the brain. This compound is believed to enhance the activity of the GABA-A receptor, which results in the inhibition of neurotransmitter release and the reduction of neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In animal studies, this compound has been shown to reduce the frequency and duration of seizures. This compound has also been shown to have analgesic properties and can reduce pain in animal models. In addition, this compound has been shown to have anxiolytic properties and can reduce anxiety in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-methoxy-5-methylphenyl)-N'-(2-methylcyclohexyl)urea for lab experiments is its high yield and purity. This compound can be synthesized under mild conditions, and the final product can be purified using recrystallization or chromatography. Another advantage of this compound is its selective activity on the GABA-A receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes.
One of the limitations of this compound for lab experiments is its potential toxicity. This compound has been shown to have toxic effects on the liver and kidneys in animal studies. Therefore, caution should be taken when handling this compound in the lab. Another limitation of this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the study of N-(2-methoxy-5-methylphenyl)-N'-(2-methylcyclohexyl)urea. One area of research is the development of this compound analogs with improved pharmacological properties. Another area of research is the study of the long-term effects of this compound on the brain and other organs. Additionally, the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease should be further explored. Finally, the environmental impact of this compound as a water-soluble polymer should be investigated.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research. This compound has been studied for its potential applications in medicine, agriculture, and environmental science. The synthesis of this compound is straightforward, and the compound has high yield and purity. This compound acts on the GABA-A receptor and has several biochemical and physiological effects. This compound has advantages and limitations for lab experiments, and there are several future directions for its study.
Méthodes De Synthèse
The synthesis of N-(2-methoxy-5-methylphenyl)-N'-(2-methylcyclohexyl)urea involves the reaction of 2-methoxy-5-methylphenyl isocyanate with 2-methylcyclohexylamine in the presence of a suitable solvent. The reaction is carried out under mild conditions, and the yield of this compound is high. The purity of the final product can be improved by recrystallization or chromatography.
Applications De Recherche Scientifique
N-(2-methoxy-5-methylphenyl)-N'-(2-methylcyclohexyl)urea has been studied for its potential applications in various fields of scientific research. In medicine, this compound has been shown to have anticonvulsant, analgesic, and anxiolytic properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In agriculture, this compound has been shown to have herbicidal properties and can be used as a selective herbicide to control weeds in crops. This compound has also been studied for its potential use in environmental science as a water-soluble polymer.
Propriétés
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-3-(2-methylcyclohexyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-11-8-9-15(20-3)14(10-11)18-16(19)17-13-7-5-4-6-12(13)2/h8-10,12-13H,4-7H2,1-3H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMUGAEWLCJIEHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)NC2=C(C=CC(=C2)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[(4-chlorophenyl)amino]methyl}-6-methyl-4-pyrimidinamine](/img/structure/B5353085.png)
![1-[3-(dimethylamino)propyl]-4-[(2,8-dimethylimidazo[1,2-a]pyridin-3-yl)carbonyl]-3-hydroxy-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5353093.png)
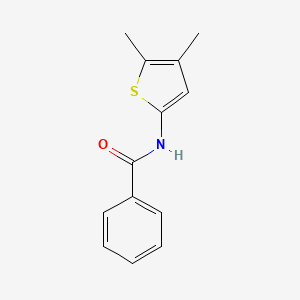
![5-chloro-N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B5353108.png)
![N-[(1-isopropyl-3-pyrrolidinyl)methyl]-2-(1-piperazinyl)acetamide dihydrochloride](/img/structure/B5353110.png)
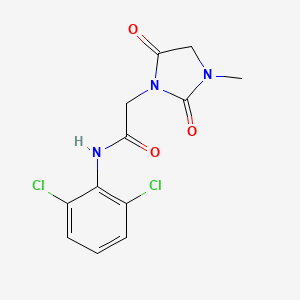
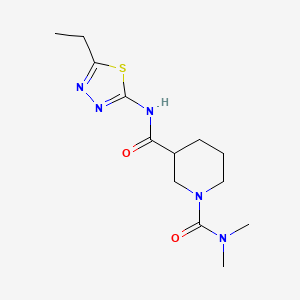

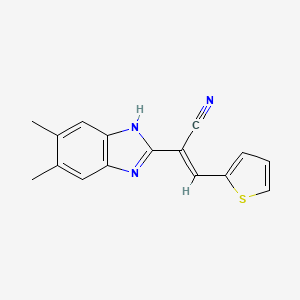
![6-cyclopentyl-4-[4-(2-methoxyethyl)-1-piperazinyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5353136.png)
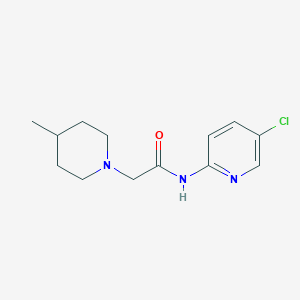
![1-[3-(2,6-dichlorophenyl)acryloyl]-2,6-dimethylpiperidine](/img/structure/B5353169.png)
![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanecarboxamide](/img/structure/B5353175.png)

